(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
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Overview
Description
(4-Methyl-2-oxabicyclo[211]hexan-1-yl)methanol is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes a bicyclo[211]hexane ring system with a methanol group attached
Mechanism of Action
Target of Action
The primary target of (4-Methyl-2-oxabicyclo[21Similar compounds have been found to target the interleukin receptor-associated kinase 4 (irak4), a key node of signaling within the innate immune system .
Mode of Action
The specific mode of action for (4-Methyl-2-oxabicyclo[21If it acts similarly to other compounds that target irak4, it may regulate the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The biochemical pathways affected by (4-Methyl-2-oxabicyclo[21Compounds that target irak4 are known to influence the innate immune system’s signaling pathways . These pathways can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Result of Action
The molecular and cellular effects of (4-Methyl-2-oxabicyclo[21If it acts similarly to other compounds that target irak4, it may regulate the production of inflammatory cytokines and chemokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methanol group: This step often involves the reduction of a corresponding ketone or aldehyde precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers, esters.
Scientific Research Applications
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine: Similar structure with an amine group instead of a methanol group.
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.
Uniqueness
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)9-5-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJEAWYWFCKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168105-37-9 |
Source
|
Record name | {4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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